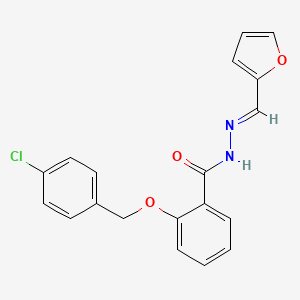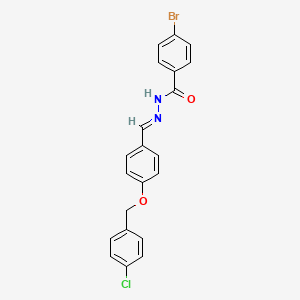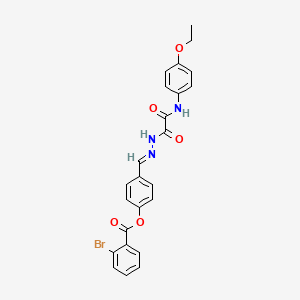
2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzohydrazide core with a 4-chlorobenzyl group and a furan-2-ylmethylene moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with benzohydrazide in the presence of a base to form the intermediate 4-chlorobenzyl benzohydrazide. This intermediate is then reacted with furan-2-carbaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)thiazolidin-4-one
- 4-Chlorobenzylidene-2-furan-2-ylhydrazine
- 4-Chlorobenzylidene-2-furan-2-ylhydrazone
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
347418-82-0 |
|---|---|
Molekularformel |
C19H15ClN2O3 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-9-7-14(8-10-15)13-25-18-6-2-1-5-17(18)19(23)22-21-12-16-4-3-11-24-16/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI-Schlüssel |
KVJSAXJXSKSYBA-CIAFOILYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025416.png)
![4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide](/img/structure/B12025422.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12025431.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12025436.png)
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12025451.png)
![2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025457.png)




![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025490.png)
